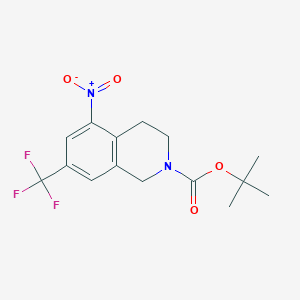
Oxido(triphenyl)silane;rhenium;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioxo(triphenylsilyloxy)rhenium(VII) is a chemical compound with the molecular formula C18H15O4ReSi. It is known for its use as a catalyst in various chemical reactions, particularly in cycloisomerization, Prins dimerization, and Prins cyclization reactions . The compound is characterized by its solid form and a melting point of 108-110°C .
Preparation Methods
The synthesis of Trioxo(triphenylsilyloxy)rhenium(VII) involves the reaction of rhenium heptoxide (Re2O7) with triphenylsilanol (Ph3SiOH). The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods are not widely documented, but laboratory synthesis remains the primary route for obtaining this compound.
Chemical Reactions Analysis
Trioxo(triphenylsilyloxy)rhenium(VII) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of the rhenium(VII) center.
Substitution: It can undergo substitution reactions where the triphenylsilyloxy group is replaced by other ligands.
Cycloisomerization: It acts as a catalyst in cycloisomerization reactions, facilitating the formation of cyclic compounds from linear precursors
Common reagents used in these reactions include organic solvents, oxidizing agents, and various ligands. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Trioxo(triphenylsilyloxy)rhenium(VII) has several scientific research applications:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in cycloisomerization, Prins dimerization, and Prins cyclization reactions
Biology and Medicine:
Industry: The compound’s catalytic properties make it valuable in industrial processes that require efficient and selective catalysts
Mechanism of Action
The mechanism of action of Trioxo(triphenylsilyloxy)rhenium(VII) as a catalyst involves the activation of reactants through coordination to the rhenium center. This activation lowers the activation energy of the reaction, facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Trioxo(triphenylsilyloxy)rhenium(VII) can be compared with other rhenium-based catalysts, such as:
Trichlorooxobis(triphenylphosphine)rhenium(V): Another rhenium-based catalyst used in organic synthesis.
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate: A ruthenium-based catalyst with similar applications.
The uniqueness of Trioxo(triphenylsilyloxy)rhenium(VII) lies in its specific catalytic properties and the types of reactions it can facilitate, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C18H21O4ReSi- |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
oxido(triphenyl)silane;rhenium;trihydrate |
InChI |
InChI=1S/C18H15OSi.3H2O.Re/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;3*1H2;/q-1;;;; |
InChI Key |
XFBNOSJGKFKDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.O.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide](/img/structure/B12334815.png)









